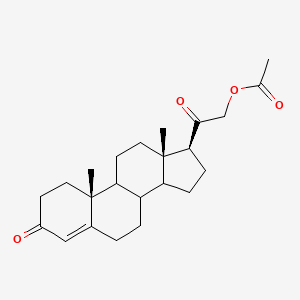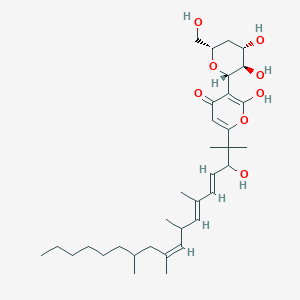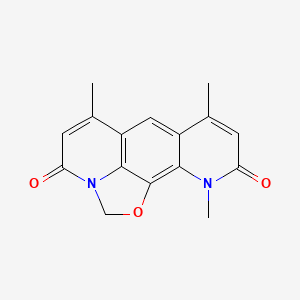
Dexanabinol
Descripción general
Descripción
Dexanabinol, also known as HU-211 or ETS2101, is a synthetic cannabinoid derivative in development by e-Therapeutics plc . It is the “unnatural” enantiomer of the potent cannabinoid agonist HU-210 . Unlike other cannabinoid derivatives, HU-211 does not act as a cannabinoid receptor agonist, but instead as an NMDA antagonist .
Synthesis Analysis
This compound has been synthesized through various methods. For instance, a scalable total synthesis of axially-chiral cannabinols (ax-CBNs), which are unnatural and unknown isomers of cannabinol (CBN), has been reported . Glycinate ester-type water-soluble derivatives of this compound were synthesized and evaluated as prodrugs or congeners .Molecular Structure Analysis
This compound has a molecular formula of C25H38O3 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .Physical And Chemical Properties Analysis
This compound has an average mass of 386.576 Da and a monoisotopic mass of 386.282095084 Da . More detailed physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Dexanabinol: Un análisis exhaustivo de las aplicaciones de investigación científica
Tratamiento del cáncer: this compound se ha evaluado en ensayos clínicos para su potencial en el tratamiento de cánceres cerebrales y sólidos. Se ha estudiado a través de la administración intravenosa y la dosificación oral, con investigación en curso para determinar su eficacia en la lucha contra varios tipos de cáncer, incluido el carcinoma hepatocelular y el cáncer de páncreas .
Neuroprotección: La investigación ha demostrado que this compound exhibe efectos neuroprotectores a bajas concentraciones. Se ha probado utilizando un modelo microfisiológico de un nervio periférico de rata, conocido como nervio en un chip, para prevenir los efectos neurotóxicos de ciertos tratamientos .
Agente antiinflamatorio: La capacidad de this compound para inhibir la translocación nuclear de NFκB y la fosforilación y degradación de IκB sugiere su uso como agente antiinflamatorio. Esto podría reducir potencialmente la actividad transcripcional de NFκB y la acumulación de ARNm de sus genes diana .
Farmacocinética del SNC: Los estudios también se han centrado en la farmacocinética del sistema nervioso central (SNC) de this compound, evaluando su perfil de seguridad y cómo se procesa dentro del SNC. Esto es crucial para comprender sus posibles aplicaciones terapéuticas .
Agente antitumoral: Su selección para la investigación como agente antitumoral se basa en su capacidad para inhibir vías clave involucradas en el crecimiento y supervivencia del tumor, lo que lo convierte en un candidato para futuras investigaciones en oncología .
Estado legal y regulación: Comprender el estado legal y la regulación de this compound es esencial para su aplicación en la investigación científica, ya que esto influye en su disponibilidad y el alcance de los estudios que se pueden realizar .
Mecanismo De Acción
Target of Action
Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative . Instead, it primarily targets the N-methyl-D-aspartate (NMDA) receptors and Tumor Necrosis Factor (TNF) . The NMDA receptors play a crucial role in controlling synaptic plasticity and memory function, while TNF is a cell signaling protein (cytokine) involved in systemic inflammation .
Mode of Action
This compound acts as a non-competitive antagonist of the NMDA receptors . This means it binds to a site on the receptor distinct from the active site, inhibiting the receptor’s activity without blocking the receptor itself . Additionally, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-kB), which plays a key role in regulating the immune response to infection .
Biochemical Pathways
It’s known that by antagonizing nmda receptors and inhibiting nf-kb, this compound can impact a variety of cellular processes, including neuronal signaling and immune response .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. It was found that this compound displays a rapid half-life (t ½α) of 2–3 minutes and a slow half-life (t ½β) of 8.5–9.5 hours . Systemic exposure to this compound increased with dosage, and the compound was present in appreciable levels in the cerebrospinal fluid (CSF), implying the possibility of exposure of intracranial tumors to the drug .
Result of Action
This compound’s action results in neuroprotective and anticonvulsant effects . By antagonizing NMDA receptors, it can help regulate neuronal signaling and potentially protect neurons from damage . Its inhibition of NF-kB suggests potential anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics and efficacy can be affected by the method of administration . In clinical trials, this compound was administered via a 3-hour intravenous infusion
Safety and Hazards
Dexanabinol has been tested in clinical trials for safety. It was administered weekly by intravenous infusion and was found to be safe and well-tolerated up to 28 mg/kg in brain cancer patients . The most common drug-related toxicities were the depressed level of consciousness and lightheadedness, diarrhea, itching, fatigue, chest discomfort, and tingling in the mouth .
Propiedades
IUPAC Name |
(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150235 | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112924-45-5 | |
| Record name | Dexanabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexanabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexanabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112924-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXANABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















